The compound (2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine; hydrochloride is a complex organic molecule primarily classified as an antiemetic agent. It is recognized as a metabolite of Aprepitant, a drug used to prevent nausea and vomiting caused by chemotherapy or surgery. The compound has several synonyms, including Aprepitant HCl and Aprepitant intermediate, indicating its role in pharmaceutical applications.
The compound is classified under the category of antiemetics, specifically targeting neurokinin-1 receptors. Its structural complexity includes multiple fluorinated aromatic groups that enhance its pharmacological properties.
The synthesis of (2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine; hydrochloride involves several steps typically seen in organic synthesis. While specific proprietary methods may vary among manufacturers, the general approach includes:
Technical details regarding the exact reagents and conditions used in these reactions are often proprietary or not disclosed in public databases.
The molecular formula for this compound is , with a molecular weight of approximately 534.43 g/mol. The structure features:
C[C@@H](O[C@H]1OCCN(CC2=NNC(=O)N2)[C@@H]1c3ccc(F)cc3)c4cc(cc(c4)C(F)(F)F)C(F)(F)F
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m1/s1
.The compound can participate in various chemical reactions typical for morpholines and fluorinated compounds:
Technical details on specific reaction conditions (temperature, solvents) are generally not available in public literature due to proprietary methods.
The mechanism of action for this compound primarily involves antagonism at neurokinin-1 receptors (NK1). By blocking these receptors, it effectively reduces nausea and vomiting signals transmitted from the brain during chemotherapy or post-surgery recovery.
Research indicates that compounds like Aprepitant exhibit high affinity for NK1 receptors with IC50 values in the nanomolar range . This affinity translates into effective clinical outcomes in managing nausea.
Key physical properties include:
Chemical properties include:
Relevant data from suppliers indicate that handling precautions should be observed due to potential reactivity with certain agents .
The primary application of (2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine; hydrochloride lies within medicinal chemistry as an intermediate in synthesizing antiemetic drugs like Aprepitant. Additionally, it serves as a reference standard in analytical chemistry for quality control and research purposes related to drug formulation and development.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: